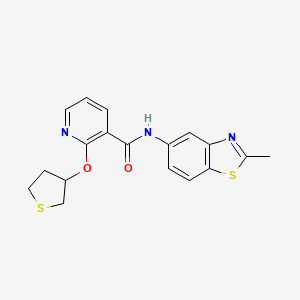
N-(2-methyl-1,3-benzothiazol-5-yl)-2-(thiolan-3-yloxy)pyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methyl-1,3-benzothiazol-5-yl)-2-(thiolan-3-yloxy)pyridine-3-carboxamide is a useful research compound. Its molecular formula is C18H17N3O2S2 and its molecular weight is 371.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(2-methyl-1,3-benzothiazol-5-yl)-2-(thiolan-3-yloxy)pyridine-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Synthesis Methods
The synthesis of this compound typically involves multi-step chemical reactions:
- Formation of Benzothiazole Ring : This can be achieved through the cyclization of o-aminothiophenol with appropriate aldehydes or ketones.
- Synthesis of Thiolan Moiety : The thiolan component can be synthesized through the reaction of thiol compounds with alkyl halides under basic conditions.
- Coupling Reaction : The final step involves the coupling of the benzothiazole and thiolan moieties using coupling reagents such as EDCI or DCC in the presence of a base like triethylamine.
Biological Activity
The biological activity of this compound has been evaluated in various studies, highlighting its potential as an antimicrobial and antiviral agent.
Antiviral Activity
Recent studies have shown that compounds with similar structures exhibit significant antiviral properties against various viruses, including H5N1 and SARS-CoV-2. For instance, derivatives containing benzothiazole and pyridine moieties have demonstrated high inhibition rates against these viruses:
| Compound | Virus Target | Inhibition (%) at 0.5 μmol/μL | Inhibition (%) at 0.25 μmol/μL |
|---|---|---|---|
| 8h | H5N1 | 93 | 60 |
| Ribavirin | H5N1 | 100 | 86 |
This table illustrates the comparative efficacy of similar compounds, suggesting that this compound may exhibit comparable antiviral activity .
Antimicrobial Properties
In addition to antiviral activity, this compound may also possess antimicrobial properties. Research indicates that benzothiazole derivatives generally show enhanced antibacterial and antifungal activities due to their ability to disrupt microbial cell functions.
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Enzyme Inhibition : The compound may inhibit specific enzymes crucial for viral replication or bacterial metabolism.
- Receptor Modulation : It could interact with cellular receptors, altering signaling pathways that lead to cell survival or apoptosis.
- DNA Interference : Similar compounds have been shown to interfere with DNA replication processes in pathogens.
Case Studies
Several case studies have highlighted the potential applications of benzothiazole derivatives in therapeutic contexts:
- Antiviral Studies : A study evaluated a series of benzothiazolyl-pyridine hybrids against H5N1 and SARS-CoV-2, demonstrating significant bioactivity that warrants further investigation into their use as antiviral agents .
- Antimicrobial Efficacy : Another study focused on the synthesis and evaluation of various benzothiazole derivatives for their antibacterial properties, indicating promising results against resistant strains .
Propriétés
IUPAC Name |
N-(2-methyl-1,3-benzothiazol-5-yl)-2-(thiolan-3-yloxy)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S2/c1-11-20-15-9-12(4-5-16(15)25-11)21-17(22)14-3-2-7-19-18(14)23-13-6-8-24-10-13/h2-5,7,9,13H,6,8,10H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDAMLGJJWPVTJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=CC(=C2)NC(=O)C3=C(N=CC=C3)OC4CCSC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














